molecular formula C9H14N2 B014952 (2R)-3-Phenyl-1,2-propanediamine CAS No. 85612-59-5

(2R)-3-Phenyl-1,2-propanediamine

Cat. No. B014952
CAS RN: 85612-59-5
M. Wt: 150.22 g/mol
InChI Key: CXFFQOZYXJHZNJ-SECBINFHSA-N
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Patent
US07115748B2

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
Name
Quantity
18.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([NH2:11])[C:9]#[N:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.CC(C[AlH]CC(C)C)C.[OH-].[Na+]>ClCCl>[C:1]1([CH2:7][CH:8]([NH2:11])[CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C#N)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
500 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature raised to −5°
CUSTOM
Type
CUSTOM
Details
returned to −10°
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
under 20°
FILTRATION
Type
FILTRATION
Details
it was filtered through 1PS filter paper
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a short path column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CN)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115748B2

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
Name
Quantity
18.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([NH2:11])[C:9]#[N:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.CC(C[AlH]CC(C)C)C.[OH-].[Na+]>ClCCl>[C:1]1([CH2:7][CH:8]([NH2:11])[CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C#N)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
500 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature raised to −5°
CUSTOM
Type
CUSTOM
Details
returned to −10°
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
under 20°
FILTRATION
Type
FILTRATION
Details
it was filtered through 1PS filter paper
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a short path column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CN)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115748B2

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
Name
Quantity
18.25 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([NH2:11])[C:9]#[N:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C.CC(C[AlH]CC(C)C)C.[OH-].[Na+]>ClCCl>[C:1]1([CH2:7][CH:8]([NH2:11])[CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C#N)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
500 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10°
TEMPERATURE
Type
TEMPERATURE
Details
The temperature raised to −5°
CUSTOM
Type
CUSTOM
Details
returned to −10°
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
under 20°
FILTRATION
Type
FILTRATION
Details
it was filtered through 1PS filter paper
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a short path column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CN)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.